molecular formula C8H22NPSi B14473993 1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine CAS No. 65200-07-9

1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine

Cat. No.: B14473993
CAS No.: 65200-07-9
M. Wt: 191.33 g/mol
InChI Key: WVJFPYUWRIOVOI-UHFFFAOYSA-N
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Description

1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine is a chemical compound known for its unique structure and properties. It is a colorless, air-sensitive liquid that is soluble in organic solvents. This compound is used in various scientific research applications due to its ability to act as a ligand in coordination chemistry.

Preparation Methods

The synthesis of 1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine involves several steps. One common method is the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane. The reaction proceeds as follows: [ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ] Alternatively, it can be generated by alkylation of sodium dimethylphosphide. Industrial production methods may vary, but they typically involve similar reaction conditions and reagents .

Chemical Reactions Analysis

1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the phosphanyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Comparison with Similar Compounds

1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine can be compared with similar compounds such as:

    1,2-Bis(dimethylphosphino)ethane: A diphosphine ligand with similar coordination properties but different structural features.

    Bis(dicyclohexylphosphino)ethane: A bulkier analogue that is also a solid.

    1,2-Bis(dimethylphosphino)benzene: A more rigid analogue.

    Tetramethylethylenediamine: The diamine analogue of the compound.

These comparisons highlight the uniqueness of this compound in terms of its structure, stability, and reactivity.

Properties

CAS No.

65200-07-9

Molecular Formula

C8H22NPSi

Molecular Weight

191.33 g/mol

IUPAC Name

N-[2-dimethylphosphanylethyl(dimethyl)silyl]-N-methylmethanamine

InChI

InChI=1S/C8H22NPSi/c1-9(2)11(5,6)8-7-10(3)4/h7-8H2,1-6H3

InChI Key

WVJFPYUWRIOVOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](C)(C)CCP(C)C

Origin of Product

United States

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